(2,3-dimethyl-1H-indol-5-yl)methanamine: A Technical Guide for Chemical Research and Development
(2,3-dimethyl-1H-indol-5-yl)methanamine: A Technical Guide for Chemical Research and Development
Abstract
(2,3-dimethyl-1H-indol-5-yl)methanamine is a versatile heterocyclic compound featuring a dimethylated indole core functionalized with a primary aminomethyl group at the 5-position. This unique structural arrangement makes it a valuable building block in medicinal chemistry and drug discovery, offering a scaffold for the synthesis of a diverse range of biologically active molecules. This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of (2,3-dimethyl-1H-indol-5-yl)methanamine, aimed at researchers, scientists, and professionals in the field of drug development. While specific experimental data for this compound is limited in publicly accessible literature, this guide consolidates information from analogous structures and established chemical principles to provide a robust predictive framework for its handling and utilization.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs with a wide array of biological activities. The introduction of an aminomethyl group extends the synthetic utility of the indole core, providing a key handle for further molecular elaboration. (2,3-dimethyl-1H-indol-5-yl)methanamine, in particular, combines the steric and electronic features of the 2,3-dimethylindole moiety with the nucleophilic reactivity of a primary amine, making it a precursor for various therapeutic agents. This guide will delve into the essential chemical aspects of this compound, offering practical insights for its synthesis and application in research settings.
Physicochemical Properties
While experimentally determined values for (2,3-dimethyl-1H-indol-5-yl)methanamine are not widely reported, its key physicochemical properties can be predicted based on its structure and data from public databases.
| Property | Predicted Value/Information | Source |
| Molecular Formula | C₁₁H₁₄N₂ | PubChem[1] |
| Molecular Weight | 174.24 g/mol | PubChem[1] |
| IUPAC Name | (2,3-dimethyl-1H-indol-5-yl)methanamine | PubChem[1] |
| SMILES | CC1=C(NC2=C1C=C(C=C2)CN)C | PubChem[1] |
| Predicted XLogP3 | 1.7 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Predicted pKa (most basic) | 9.5 - 10.5 (for the primary amine) | Inferred from similar primary amines |
| Appearance | Likely a solid at room temperature | Inferred from similar compounds |
Synthesis of (2,3-dimethyl-1H-indol-5-yl)methanamine
Proposed Synthetic Pathway Workflow
Caption: Proposed synthetic routes to (2,3-dimethyl-1H-indol-5-yl)methanamine.
Protocol 1: Reductive Amination of 2,3-dimethyl-1H-indole-5-carbaldehyde
This is a widely used and generally high-yielding method for the synthesis of amines from carbonyl compounds.[3][4]
Step 1: Synthesis of 2,3-dimethyl-1H-indole-5-carbaldehyde (Vilsmeier-Haack Reaction)
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To a stirred solution of phosphorus oxychloride (POCl₃) in anhydrous N,N-dimethylformamide (DMF) at 0 °C, add a solution of 2,3-dimethylindole in DMF dropwise.
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Allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 1-2 hours.
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Cool the reaction mixture and pour it onto crushed ice, followed by neutralization with a solution of sodium hydroxide or sodium carbonate.
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The precipitated solid, 2,3-dimethyl-1H-indole-5-carbaldehyde, is collected by filtration, washed with water, and dried. It can be further purified by recrystallization.
Step 2: Reductive Amination
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Dissolve 2,3-dimethyl-1H-indole-5-carbaldehyde in a suitable solvent such as methanol.
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Add a source of ammonia, such as a solution of ammonia in methanol or ammonium acetate.
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To this mixture, add a reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a common choice as it selectively reduces the intermediate imine in the presence of the aldehyde.[4] Sodium triacetoxyborohydride is another effective reagent.
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Stir the reaction at room temperature for several hours to overnight.
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Quench the reaction carefully with water and extract the product with an organic solvent like ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (2,3-dimethyl-1H-indol-5-yl)methanamine.
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Purification can be achieved by column chromatography on silica gel.
Protocol 2: Reduction of 2,3-dimethyl-5-cyano-1H-indole
This method involves the synthesis of a nitrile intermediate, which is then reduced to the primary amine.
Step 1: Synthesis of 2,3-dimethyl-5-cyano-1H-indole
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Synthesize 5-bromo-2,3-dimethyl-1H-indole via bromination of 2,3-dimethylindole.
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In a suitable high-boiling solvent like N-methyl-2-pyrrolidone (NMP) or DMF, react 5-bromo-2,3-dimethyl-1H-indole with copper(I) cyanide (CuCN).[5]
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Heat the reaction mixture to reflux for several hours.
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After cooling, the reaction is worked up by pouring into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes, followed by extraction with an organic solvent.
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The organic layer is washed, dried, and concentrated to give 2,3-dimethyl-5-cyano-1H-indole, which can be purified by chromatography or recrystallization.
Step 2: Reduction of the Nitrile
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Dissolve 2,3-dimethyl-5-cyano-1H-indole in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF).
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Add a powerful reducing agent like lithium aluminum hydride (LiAlH₄) portion-wise at 0 °C.
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After the addition is complete, allow the reaction to stir at room temperature or gentle reflux for several hours.
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Carefully quench the reaction by the sequential addition of water, a sodium hydroxide solution, and then more water (Fieser workup).
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Filter the resulting aluminum salts and wash the filter cake with the reaction solvent.
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Dry the filtrate over an anhydrous drying agent, filter, and evaporate the solvent to afford (2,3-dimethyl-1H-indol-5-yl)methanamine.
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Purification is typically performed by column chromatography.
Predicted Spectroscopic Properties
¹H NMR Spectroscopy
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Aromatic Protons: Signals in the range of δ 7.0-7.5 ppm corresponding to the protons on the indole ring.
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Methylene Protons (-CH₂-NH₂): A singlet or a multiplet around δ 3.8-4.2 ppm.
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Amine Protons (-NH₂): A broad singlet that can appear over a wide chemical shift range (δ 1.5-3.5 ppm) and is exchangeable with D₂O.
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Methyl Protons (2-CH₃ and 3-CH₃): Two singlets in the region of δ 2.2-2.5 ppm.
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Indole N-H Proton: A broad singlet at a downfield chemical shift, typically δ 8.0-8.5 ppm.
¹³C NMR Spectroscopy
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Aromatic Carbons: Signals in the aromatic region (δ 110-140 ppm).
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Methylene Carbon (-CH₂-NH₂): A signal around δ 40-50 ppm.
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Methyl Carbons (2-CH₃ and 3-CH₃): Signals in the aliphatic region (δ 10-20 ppm).
Infrared (IR) Spectroscopy
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N-H Stretch (Indole): A sharp to moderately broad band around 3400-3500 cm⁻¹.
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N-H Stretch (Primary Amine): Two characteristic bands for the symmetric and asymmetric stretches in the region of 3300-3400 cm⁻¹.
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N-H Bend (Primary Amine): A bending vibration around 1600-1650 cm⁻¹.
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C-N Stretch: A band in the region of 1000-1250 cm⁻¹.
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Aromatic C-H and C=C Stretches: Typical absorptions for an aromatic system.
Mass Spectrometry
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Molecular Ion (M⁺): A peak at m/z = 174.
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[M+H]⁺: A peak at m/z = 175 in ESI-MS.
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Fragmentation: A prominent fragment resulting from the loss of the aminomethyl group (CH₂NH₂) or the amine group (NH₂). A characteristic fragmentation pattern for indoles involves cleavage of the bond beta to the indole ring, which would result in a stable indolyl-methyl cation.
Chemical Reactivity
The reactivity of (2,3-dimethyl-1H-indol-5-yl)methanamine is governed by the nucleophilic character of the indole ring and the primary amine, as well as the acidity of the indole N-H proton.
Reactivity of the Indole Ring
The 2,3-disubstituted indole core is generally less reactive towards electrophilic substitution than unsubstituted indole. However, the benzene portion of the indole ring can still undergo electrophilic aromatic substitution, with the position of substitution directed by the existing substituents.
Reactivity of the Primary Amine
The primary amine is a strong nucleophile and will readily react with a variety of electrophiles.
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Acylation: Reaction with acid chlorides or anhydrides will form the corresponding amides.
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Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines, and ultimately quaternary ammonium salts.
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Schiff Base Formation: Condensation with aldehydes and ketones will form imines.
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Sulfonylation: Reaction with sulfonyl chlorides will produce sulfonamides.
Reactivity Workflow
Caption: Reactivity profile of (2,3-dimethyl-1H-indol-5-yl)methanamine.
Potential Applications in Drug Discovery
Aminoalkylindoles are a well-established class of compounds with significant biological activities.[6] While the specific biological profile of (2,3-dimethyl-1H-indol-5-yl)methanamine is not extensively documented, its structural features suggest its potential as a scaffold in several therapeutic areas.
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Central Nervous System (CNS) Agents: Many aminoalkylindoles interact with CNS targets, including serotonin (5-HT) receptors and cannabinoid (CB) receptors.[7] The title compound could serve as a starting point for the development of novel ligands for these receptors.
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Anticancer Agents: The indole nucleus is found in several anticancer drugs. Functionalization of the aminomethyl group could lead to compounds with antiproliferative activity.
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Antimicrobial Agents: Indole derivatives have been explored for their antibacterial and antifungal properties.
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Chemical Probes: This compound can be used as a molecular probe to explore the binding pockets of various enzymes and receptors.
Safety and Handling
Based on available GHS information, (2,3-dimethyl-1H-indol-5-yl)methanamine should be handled with appropriate safety precautions.
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Hazards: Harmful if swallowed or inhaled. Causes serious eye damage.
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Precautions: Wear protective gloves, clothing, eye protection, and face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.
Conclusion
(2,3-dimethyl-1H-indol-5-yl)methanamine is a valuable, yet under-characterized, chemical entity with significant potential in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its predicted properties, plausible synthetic routes based on established methodologies, and its expected chemical reactivity. The structural motifs present in this molecule make it an attractive starting point for the design and synthesis of novel compounds with potential therapeutic applications. Further experimental investigation is warranted to fully elucidate its chemical and biological properties, which will undoubtedly expand its utility in the field of drug discovery.
References
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(2,3-Dihydro-1H-indol-5-ylmethyl)amine - MDPI. (n.d.). Retrieved January 11, 2026, from [Link]
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Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved January 11, 2026, from [Link]
- Brimblecombe, R. W., Downing, D. F., & Hunt, R. R. (1966). Synthesis and Biological Activity of Some 5-, 6-, and 7-Aminomethyl-2,3-dimethylindoles. Journal of Medicinal Chemistry, 9(3), 345–347.
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UCY 201L - Expt 5 - Solvent Free Reductive Amination Protocol. (n.d.). Retrieved January 11, 2026, from [Link]
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(2,3-dimethyl-1h-indol-5-yl)methanamine. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
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Novel Commercial Scale Synthetic Approach for 5-Cyanoindole. (n.d.). Asian Publication Corporation. Retrieved January 11, 2026, from [Link]
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